molecular formula C13H17N3O4 B2948115 N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide CAS No. 885296-15-1

N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide

Cat. No.: B2948115
CAS No.: 885296-15-1
M. Wt: 279.296
InChI Key: RHNMNEMGXARSQJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of new antimicrobial and anticancer agents. The compound's structure integrates key pharmacophoric elements: a nitroaromatic system, a benzamide core, and a morpholine moiety. This combination makes it a valuable intermediate for constructing more complex molecules aimed at addressing pressing global health challenges. A primary research application for this chemical class is in the development of novel antibacterial agents . Structurally related 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives have demonstrated promising in vitro activity against reference strains of Gram-positive and Gram-negative bacteria . Researchers are leveraging this scaffold to design new chemical entities that differ from commonly used antibiotics, thereby helping to overcome the growing issue of multidrug resistance . The morpholine and nitro groups are critical for the electronic properties and potential interactions with biological targets. Furthermore, the nitroaromatic component positions this compound as a candidate for research into bioreductive prodrugs for targeting hypoxic tumors . Nitro(het)aromatic compounds can undergo enzyme-mediated reduction in the low-oxygen environment of solid tumors, leading to the release of cytotoxic agents . This bioreductive mechanism allows for selective targeting of hypoxic cancer cells, a key strategy in developing more specific and effective cancer therapies . The presence of the N,N-dimethylamide group is a versatile feature in synthetic chemistry, often influencing the compound's conformation and serving as a handle for further structural modification to optimize pharmacological profiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14(2)13(17)10-3-4-11(12(9-10)16(18)19)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNMNEMGXARSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide typically involves the reaction of 4-(morpholin-4-yl)-3-nitrobenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Analogues

4-Chloro-N-(2-morpholin-4-yl-ethyl)-3-nitrobenzamide (CAS: 330466-38-1)
  • Structure: Features a chloro substituent at the 4-position and a 2-morpholinoethyl group instead of a direct morpholine attachment.
  • Molecular Weight : 408.86 g/mol (C18H17ClN2O5S).
  • Key Differences : The ethyl linker in the morpholine substituent may reduce steric hindrance compared to the direct attachment in the target compound. The chloro group could alter electronic properties and binding affinity .
N-Benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide (CAS: 540507-37-7)
  • Structure : Incorporates a benzyl group and a pyridinyl moiety on the benzamide nitrogen.
  • Molecular Weight: Not explicitly stated but estimated to exceed 500 g/mol.
  • Key Differences : The bulky benzyl and pyridinyl groups may hinder interactions with biological targets compared to the dimethylamide group in the target compound .
2-Methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide
  • Structure : A methyl group at the 2-position and a morpholine-substituted phenyl ring.
  • Molecular Weight : Estimated ~400 g/mol (C21H23N3O4).

Nitrobenzamides with Alternative Substituents

N-(3-Chlorophenethyl)-4-nitrobenzamide
  • Structure : Lacks a morpholine group but includes a 3-chlorophenethyl chain.
  • Pharmacological Data : Studied for bioactivity; phenethyl groups are associated with enhanced membrane permeability but may lower target specificity compared to morpholine derivatives .
4-Bromo-N-(3-methoxypropyl)-3-nitrobenzamide (CAS: 1096893-93-4)
  • Structure : Bromo substituent at the 4-position and a methoxypropyl chain.
  • Molecular Weight : 317.14 g/mol (C11H13BrN2O4).
N,N-Dimethyl-4-nitrobenzamide
  • Structure : Simplest analogue, lacking both morpholine and complex substituents.
  • Key Data : Used in electrochemical studies; nitro group reduction leads to CN bond cleavage, suggesting similar reactivity in the target compound under reductive conditions .

Structural and Functional Analysis

Substituent Effects on Pharmacological Activity

  • Morpholine Position: Direct attachment (as in the target compound) vs. ethyl-linked morpholine (e.g., ) impacts binding. Studies show that morpholinoethyl substituents (e.g., in WIN-55,212-2 analogues) reduce affinity (Ki = 221 nM) compared to n-pentyl chains (Ki = 16 nM), highlighting the importance of substituent geometry .
  • Nitro Group Position : The 3-nitro orientation in the target compound may enhance resonance stabilization compared to 4-nitro isomers, influencing redox behavior .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
N,N-Dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide 476356-80-6 C28H28N6O8 576.5573 Morpholine (4-position), 3-nitro Research use only; no toxicity data
4-Chloro-N-(2-morpholin-4-yl-ethyl)-3-nitrobenzamide 330466-38-1 C18H17ClN2O5S 408.86 Chloro (4-position), morpholinoethyl Enhanced solubility, lower steric bulk
N-Benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide 540507-37-7 Not provided ~500 (est.) Benzyl, pyridinyl Potential CNS activity due to pyridinyl
4-Bromo-N-(3-methoxypropyl)-3-nitrobenzamide 1096893-93-4 C11H13BrN2O4 317.14 Bromo (4-position), methoxypropyl High density (1.484 g/cm³)

Biological Activity

N,N-Dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a nitro group, a morpholine ring, and a benzamide structure, which contribute to its unique chemical properties. The molecular formula is C12H16N4O3C_{12}H_{16}N_{4}O_{3}, and it possesses distinct characteristics that enhance its biological activity.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.
  • Antimicrobial Activity : It has shown potential antimicrobial properties, possibly by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
  • Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity by inducing apoptosis in cancer cells and selectively targeting hypoxic conditions within tumors .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntimicrobialInhibits bacterial growth; potential for broad-spectrum activity
AnticancerInduces apoptosis; selective for hypoxic tumor environments

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of various nitrobenzamide derivatives, including this compound. The results indicated significant inhibition of COX enzymes, demonstrating the compound's potential as an anti-inflammatory agent.
  • Antimicrobial Activity : Research highlighted the compound's efficacy against gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of cellular processes essential for bacterial survival.
  • Anticancer Studies : In vitro experiments demonstrated that the compound effectively induces cell death in various cancer cell lines, particularly under hypoxic conditions. This selectivity suggests its potential use in targeted cancer therapies .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds in terms of biological activity:

Compound Activity Unique Features
This compoundAnti-inflammatory, antimicrobial, anticancerContains morpholine and nitro groups
N,N-Dimethyl-2-(morpholin-4-yl)ethanamineLimited antimicrobial activityLacks nitro group
4-Chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamideModerate anticancer activityDifferent substituent pattern

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